
N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C16H21N3. This compound is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring and a dimethylbenzene diamine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine typically involves the reaction of ortho-phenylenediamine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
- N1-phenylbenzene-1,2-diamine
- 1,2-phenylenediamine
- Benzimidazole derivatives
Comparison: N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine is unique due to the presence of the dimethylamino group attached to the phenyl ring, which imparts distinct chemical and biological properties. Compared to N1-phenylbenzene-1,2-diamine and 1,2-phenylenediamine, this compound exhibits enhanced reactivity and potential biological activities. Benzimidazole derivatives, on the other hand, are known for their broad range of therapeutic applications, but the specific structure of this compound offers unique opportunities for research and development .
Properties
Molecular Formula |
C16H21N3 |
|---|---|
Molecular Weight |
255.36 g/mol |
IUPAC Name |
1-N-[2-(dimethylamino)phenyl]-2-N,2-N-dimethylbenzene-1,2-diamine |
InChI |
InChI=1S/C16H21N3/c1-18(2)15-11-7-5-9-13(15)17-14-10-6-8-12-16(14)19(3)4/h5-12,17H,1-4H3 |
InChI Key |
JAEMXIQPMPWWNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC2=CC=CC=C2N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


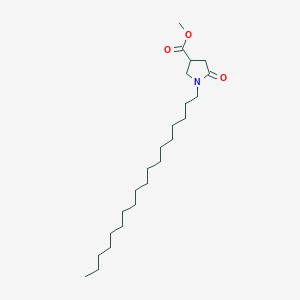
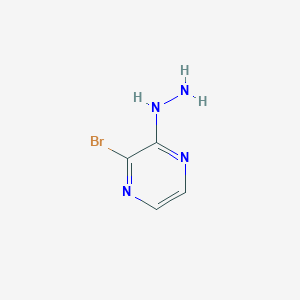
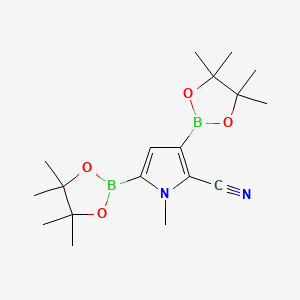
![2-({6-[(6-{[6-(Decyloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12514788.png)
![[(4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine](/img/structure/B12514790.png)
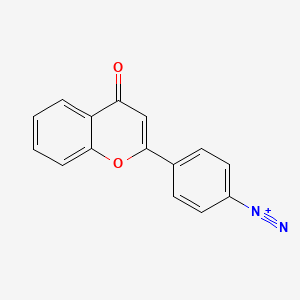
![2-[6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid](/img/structure/B12514800.png)
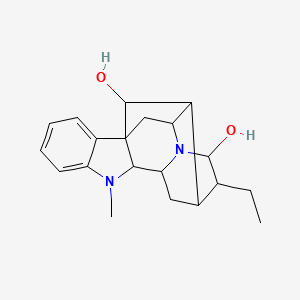
![2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B12514817.png)
![cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B12514831.png)
![N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B12514833.png)

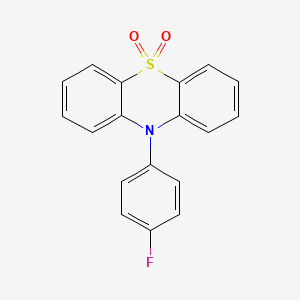
![N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B12514844.png)
